Oleoyl Serotonin
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Overview
Description
Oleoyl serotonin is an endocannabinoid-like molecule found in the venom of Stephanoconus snails. It is known for its ability to inhibit cannabinoid receptors CB1 and CB2, making it a promising compound for neurological research .
Preparation Methods
Oleoyl serotonin can be synthesized through the formal condensation of the carboxy group of oleic acid with the primary amino group of serotonin . The specific reaction conditions and industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as esterification.
Chemical Reactions Analysis
Oleoyl serotonin undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are scarce.
Substitution: this compound can undergo substitution reactions, particularly involving its amide and hydroxyl groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oleoyl serotonin has several scientific research applications:
Neurological Research: It acts as an antagonist of cannabinoid receptors CB1 and CB2, making it useful for studying neurological diseases and cognitive functions.
Pain Management: It inhibits the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception.
Learning and Memory: Behavioral assays in mice have shown that this compound can counteract learning and memory deficits.
Mechanism of Action
Oleoyl serotonin exerts its effects by binding to cannabinoid receptors CB1 and CB2, inhibiting their activity . It also inhibits the TRPV1 channel, reducing pain perception . The molecular targets and pathways involved include the transmembrane helix V (TMHV) and intracellular loop 3 (ICL3) of the CB2 receptor .
Comparison with Similar Compounds
Oleoyl serotonin is similar to other N-acylserotonins, such as:
Arachidonoyl serotonin: A dual antagonist of fatty acid amide hydrolase (FAAH) and TRPV1, used for pain management.
N-caprylserotonin: Another lipid derivative of serotonin with similar properties.
What sets this compound apart is its high selectivity for cannabinoid receptors and its unique presence in snail venom, which provides a novel source of biologically active compounds .
Properties
Molecular Formula |
C28H44N2O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9+ |
InChI Key |
LCQKHZYXPCLVBI-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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